molecular formula C18H31ClN2O2 B4405094 1-[3-(4-Butoxyphenoxy)propyl]-4-methylpiperazine;hydrochloride

1-[3-(4-Butoxyphenoxy)propyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4405094
M. Wt: 342.9 g/mol
InChI Key: KMAINCVZHZZZLP-UHFFFAOYSA-N
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Description

1-[3-(4-Butoxyphenoxy)propyl]-4-methylpiperazine;hydrochloride is a chemical compound known for its applications in various fields, including medicine and industry. It is often used as a local anesthetic and has properties that make it effective in reducing pain and itching .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Butoxyphenoxy)propyl]-4-methylpiperazine;hydrochloride typically involves the reaction of 4-butoxyphenol with 3-chloropropylamine to form an intermediate. This intermediate is then reacted with 4-methylpiperazine to yield the final product. The reaction conditions often include the use of solvents like chloroform or methanol and may require inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Butoxyphenoxy)propyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

1-[3-(4-Butoxyphenoxy)propyl]-4-methylpiperazine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its action as a local anesthetic. It works by blocking the sodium channels in nerve cells, which prevents the transmission of pain signals. This action is similar to other local anesthetics but with a unique chemical structure that minimizes the risk of cross-sensitivity reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Butoxyphenoxy)propyl]-4-methylpiperazine;hydrochloride is unique due to its specific chemical structure, which provides effective local anesthesia with a lower risk of allergic reactions compared to other local anesthetics .

Properties

IUPAC Name

1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2.ClH/c1-3-4-15-21-17-6-8-18(9-7-17)22-16-5-10-20-13-11-19(2)12-14-20;/h6-9H,3-5,10-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAINCVZHZZZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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